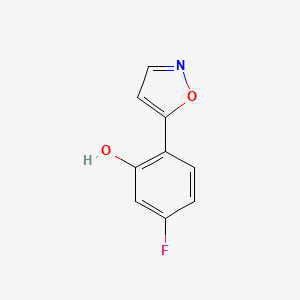

5-Fluoro-2-(isoxazol-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7(8(12)5-6)9-3-4-11-13-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFRQKICXZBJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Isoxazol 5 Yl Phenol and Its Analogs

Strategic Approaches to Phenol-Isoxazole Linkage Formation

The creation of the bond between the phenolic and isoxazole (B147169) rings is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents a viable route for forming the phenol-isoxazole linkage. In this approach, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of 5-Fluoro-2-(isoxazol-5-yl)phenol, this could involve the reaction of a fluorinated phenol (B47542) derivative with an isoxazole species. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. libretexts.org

The reaction proceeds through a two-step mechanism involving the addition of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The rate of reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent. For SNAr to be effective, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.org In the context of the target molecule, the fluorine atom can act as a leaving group, particularly when the ring is further activated.

Recent studies have shown that radicals can act as powerful electron-withdrawing groups, enabling nucleophilic aromatic substitution on halophenols. This "homolysis-enabled electronic activation" strategy can significantly lower the energy barrier for substitution. osti.gov

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules, including pharmaceuticals. nih.govdntb.gov.ua These reactions offer a versatile and efficient means of connecting the phenol and isoxazole moieties.

Commonly employed methods include the Suzuki, Stille, Hiyama, and Sonogashira reactions, which typically utilize palladium catalysts. mdpi.com In the context of synthesizing this compound analogs, a Suzuki coupling, for example, could involve the reaction of a fluorophenol boronic acid with a halogenated isoxazole, or vice versa, in the presence of a palladium catalyst and a base.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. The electronic and steric properties of the ligands can be modified to tune the reactivity and selectivity of the coupling reaction. mdpi.com

Table 1: Overview of Transition-Metal-Catalyzed Coupling Reactions for Phenol-Isoxazole Linkage

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Suzuki Coupling | Aryl Boronic Acid/Ester | Aryl Halide/Triflate | Palladium | Mild conditions, high functional group tolerance. |

| Stille Coupling | Aryl Stannane | Aryl Halide/Triflate | Palladium | Tolerant of a wide range of functional groups. |

| Hiyama Coupling | Aryl Silane | Aryl Halide/Triflate | Palladium | Activated by a fluoride source. |

One-Pot and Multi-Component Synthetic Strategies

One-pot and multi-component reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. These strategies are increasingly being applied to the synthesis of complex heterocyclic compounds. nih.gov

For the synthesis of isoxazole derivatives, a one-pot approach could involve the in-situ generation of a reactive intermediate that then undergoes further transformation to form the desired product. For instance, a one-pot, three-component reaction has been reported for the synthesis of isoxazoles via a palladium-catalyzed Sonogashira coupling followed by a 1,3-dipolar cycloaddition with in-situ generated nitrile oxides. rsc.org Similarly, isoxazole-fused tricyclic quinazoline alkaloids have been synthesized through a one-pot intramolecular cycloaddition process. nih.gov

These advanced strategies allow for the rapid construction of molecular complexity from simple starting materials, making them highly attractive for the synthesis of this compound and its analogs.

Construction of the Isoxazole Heterocycle

The formation of the isoxazole ring is a fundamental aspect of the synthesis. Several reliable methods have been established for constructing this five-membered heterocycle.

[3+2] Cycloaddition Reactions (e.g., Nitrile Oxides with Alkenes or Acetylenes)

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is one of the most powerful and widely used methods for synthesizing isoxazoles. rsc.org This reaction involves the combination of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or an alkyne.

Nitrile oxides can be generated in situ from various precursors, including aldoximes, by oxidation with reagents like N-chlorosuccinimide (NCS) followed by treatment with a base. The subsequent reaction with an alkyne leads directly to the formation of the isoxazole ring. The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. organic-chemistry.org

Recent advancements in this area include the use of copper-catalyzed [3+2] cycloadditions, which can provide high regioselectivity in a single step. organic-chemistry.org Metal-free approaches have also been developed, offering sustainable alternatives. rsc.org This methodology has been successfully applied to the synthesis of a wide range of substituted isoxazoles, including those bearing fluoroalkyl groups. nih.gov

Cyclization of Chalcones with Hydroxylamine Derivatives

Another classical and effective method for the synthesis of isoxazoles is the cyclization of α,β-unsaturated ketones, known as chalcones, with hydroxylamine or its derivatives. wisdomlib.orgnih.gov This reaction provides a straightforward route to 3,5-disubstituted isoxazoles.

The synthesis begins with the Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone to form the chalcone intermediate. nih.govorientjchem.org This chalcone is then reacted with hydroxylamine hydrochloride, typically in the presence of a base, to induce cyclization and form the isoxazole ring. nih.govorientjchem.org The reaction proceeds through an intermolecular cycloaddition. nih.gov

This method is versatile and has been used to synthesize a variety of isoxazole compounds with different functional groups. nih.gov The choice of substituents on the starting aldehyde and ketone allows for the introduction of diverse functionalities into the final isoxazole product.

Table 2: Comparison of Isoxazole Ring Construction Methods

| Method | Precursors | Key Reagents | Advantages | Considerations |

| [3+2] Cycloaddition | Nitrile Oxide (from aldoxime), Alkyne/Alkene | Oxidizing agent (e.g., NCS), Base | High efficiency, modularity, access to diverse substitution patterns. rsc.orgnih.gov | Regioselectivity, in-situ generation of nitrile oxide. organic-chemistry.org |

| Chalcone Cyclization | Chalcone (from aldehyde and ketone), Hydroxylamine | Base (e.g., KOH) | Readily available starting materials, straightforward procedure. nih.govorientjchem.org | Limited to 3,5-disubstitution pattern. |

Reactions Involving Activated β-Ketoesters or β-Enaminoketoesters with Hydroxylamine Reagents

The formation of the isoxazole ring is a critical step, frequently accomplished through the cyclocondensation of a 1,3-dicarbonyl compound with a hydroxylamine reagent. The use of activated β-ketoesters is a well-established and versatile strategy for synthesizing substituted isoxazoles. researchgate.netbiolmolchem.com

The reaction involves treating a β-ketoester with hydroxylamine hydrochloride. biolmolchem.comnih.gov The process begins with the condensation of hydroxylamine with one of the carbonyl groups of the β-ketoester to form an oxime intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the isoxazole ring. A significant challenge in this synthesis is controlling the regioselectivity, as hydroxylamine can attack either the ketone or the ester carbonyl group. This can lead to the formation of an isomeric byproduct, a 5-isoxazolone. researchgate.netacs.org

Several factors can be optimized to favor the desired 3- or 5-substituted isoxazole product. Careful control of pH and reaction temperature is crucial. researchgate.net For instance, reacting the sodium salt of a β-ketoester with hydroxylamine at a low temperature, followed by quenching with a strong acid at an elevated temperature, has been shown to predominantly yield 3-hydroxyisoxazoles. tandfonline.com Microwave-assisted, catalyst-free, one-pot methods have also been developed to efficiently synthesize 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine. nih.gov

The use of β-enaminoketoesters, which are prepared by reacting a β-ketoester with an amine or ammonia, offers an alternative route. Reacting polymer-bound enaminoketones with hydroxylamine hydrochloride under microwave irradiation has been used to achieve five-membered heterocyclization, yielding isoxazoles in good yields after cleavage from the polymer support. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one mdpi.com

| Entry | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | No Catalyst | H₂O | 12 | RT | 40 |

| 2 | Piperidine | H₂O | 5 | RT | 85 |

| 3 | DABCO | H₂O | 6 | RT | 75 |

| 4 | 2,2′-bpy | EtOH | 6 | 70 | 88 |

| 5 | [H₂-BiPyr][ClO₄]₂ | H₂O/EtOH | 2 | Reflux | 90 |

| 6 | Cell-Pr-NH₂ | H₂O | 0.5 | RT | 95 |

| 7 | NaOAc | H₂O | 10 | RT | 60 |

| 8 | GAAS (50 wt% aq.) | H₂O | 1 | 65 | 92 |

| 9 | Na₂S₂O₃ | EtOH | 3 | Reflux | 85 |

| 10 | Sulfamic acid | H₂O/EtOH | 2 | Reflux | 89 |

Mechanistic Considerations in Isoxazole Ring Formation

The formation of the isoxazole ring from a 1,3-dicarbonyl compound, such as a β-ketoester, and hydroxylamine proceeds through a well-understood mechanism. nanobioletters.com The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the dicarbonyl substrate. nanobioletters.com

This initial attack leads to the formation of a carbinolamine intermediate. This intermediate then undergoes dehydration to form an oxime. Following the formation of the oxime, an intramolecular cyclization occurs. The hydroxyl group of the oxime attacks the remaining carbonyl carbon, leading to the formation of a five-membered heterocyclic ring intermediate. The final step is another dehydration event, which eliminates a molecule of water and results in the formation of the stable aromatic isoxazole ring. mdpi.com

The regioselectivity of the initial nucleophilic attack is a key factor determining the final product. In an unsymmetrical β-dicarbonyl compound, the two carbonyl groups may have different reactivities, leading to a mixture of isomeric isoxazole products. researchgate.net Factors such as steric hindrance and electronic effects of the substituents on the β-dicarbonyl compound, as well as the reaction conditions (pH, temperature, solvent), can influence which carbonyl group is preferentially attacked. researchgate.nettandfonline.com

Functionalization and Derivatization Strategies

Introduction of the Fluoro-Substituent via Fluorophenol Precursors (e.g., 5-Fluoro-2-nitrophenol)

The introduction of the fluorine atom is typically achieved early in the synthetic sequence by using a pre-fluorinated starting material. 5-Fluoro-2-nitrophenol is a key building block for this purpose. sigmaaldrich.comchemicalbook.com

A common synthetic route to 5-fluoro-2-nitrophenol starts from 2,4-difluoronitrobenzene. google.comgoogle.com The first step involves a nucleophilic aromatic substitution reaction where 2,4-difluoronitrobenzene is treated with ammonia. The amino group selectively displaces the fluorine atom at the 4-position, which is more activated towards nucleophilic attack, to yield 5-fluoro-2-nitroaniline. google.com

In the second step, the 5-fluoro-2-nitroaniline undergoes a diazotization reaction. It is treated with a nitrous acid source, such as sodium nitrite in an acidic medium (e.g., aqueous sulfuric acid), at low temperatures (0-10 °C) to convert the amino group into a diazonium salt. The resulting diazonium salt solution is then heated (e.g., to 90-95 °C), causing the diazonium group to be replaced by a hydroxyl group through reaction with water, thereby forming 5-fluoro-2-nitrophenol. google.com This method provides good selectivity and high yields, making it suitable for industrial-scale production. google.com

Table 2: Synthesis of 5-Fluoro-2-nitrophenol

| Step | Starting Material | Reagents | Product | Key Conditions |

| 1 | 2,4-Difluoronitrobenzene | NH₃ (strong ammonia water) | 5-Fluoro-2-nitroaniline | 35-40 °C, then cooling to 5-10 °C for crystallization google.com |

| 2 | 5-Fluoro-2-nitroaniline | 1. NaNO₂, H₂SO₄(aq) 2. Heat | 5-Fluoro-2-nitrophenol | 0-10 °C for diazotization, then 90-95 °C for hydrolysis google.com |

Alkylation of Fluorophenols and Phenolic Aldehydes (e.g., Williamson Ether Synthesis Conditions)

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, and it is readily applicable to the alkylation of fluorophenols. gold-chemistry.orgwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or other substrate with a good leaving group by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com

The first step in the alkylation of a fluorophenol is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. youtube.com This is typically achieved by using a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). gold-chemistry.orgyoutube.compbworks.com

The resulting fluorophenoxide ion then acts as a nucleophile, attacking the primary alkyl halide in an SN2 reaction. wikipedia.org The reaction works best with methyl or primary alkyl halides. Secondary and tertiary alkyl halides are less suitable as they tend to undergo elimination reactions as a competing pathway, leading to lower yields of the desired ether. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as butanone or acetonitrile, and may require heating under reflux to proceed to completion. gold-chemistry.org

Acylation of Fluorinated Amine Intermediates

Acylation is a key transformation for introducing an acyl group (R-C=O) onto a nitrogen atom, converting fluorinated amine intermediates into amides. This reaction is commonly performed using highly reactive acylating agents like acyl halides (e.g., acyl chlorides) or acid anhydrides. sigmaaldrich.comyoutube.com

The mechanism of acylation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl halide. youtube.com This forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the stable amide product. A proton is subsequently lost from the nitrogen atom.

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct. youtube.com This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction. libretexts.org Even unreactive amines can be acylated using this method due to the high reactivity of acyl halides. youtube.com In some cases, for less basic amines like anilines, the acylation can proceed without an auxiliary base. youtube.com

Synthesis of Advanced Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting beneficial properties such as increased metabolic stability and binding affinity. nih.govnih.gov Consequently, the development of advanced fluorinated building blocks is an active area of research. nih.govresearchgate.net These building blocks are pre-functionalized, fluorine-containing molecules that can be readily incorporated into larger, more complex structures. researchgate.net

A variety of synthetic strategies are employed to create these building blocks. Halofluorination, for example, involves the addition of a halogen and a fluorine atom across a double bond in cyclic olefins, providing a route to various fluorine-containing small molecules. nih.gov Other methods include nucleophilic fluorination of various substrates and transformations of existing fluorine-containing compounds. bohrium.comresearchgate.net

The synthesis of N-trifluoromethyl heterocyclic building blocks can be achieved through methods like base-mediated alkylation with CF₂Br₂ followed by reaction with AgBF₄, or through electrophilic N-trifluoromethylation using specialized reagents. nih.gov These advanced building blocks, including fluorinated cycloalkanes and heterocycles, serve as valuable starting materials in drug discovery, enabling the synthesis of novel compounds with tailored physicochemical properties. researchgate.netbohrium.com

Emerging Methodologies and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the exploration of innovative techniques for the construction of the isoxazole scaffold, which are applicable to the synthesis of this compound and its derivatives. These methods prioritize sustainability by employing energy-efficient processes and environmentally friendly solvents and catalysts. Key emerging strategies include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of recyclable catalysts in green solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. abap.co.in In the synthesis of isoxazole derivatives, microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. abap.co.inorganic-chemistry.org This technique is particularly effective for the cyclization of 1,3-dicarbonyl compounds with hydroxylamine, a common strategy for forming the isoxazole ring. nih.govrasayanjournal.co.in While specific examples detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the general principles are highly applicable. For instance, the reaction of a suitably substituted fluorinated 1,3-diketone with hydroxylamine hydrochloride under microwave irradiation would be a promising route. The benefits of this approach include uniform heating, rapid optimization of reaction conditions, and the potential for solvent-free reactions. abap.co.inrasayanjournal.co.in

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional heating methods. nih.gov Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.govpreprints.org This methodology has been successfully employed for the synthesis of various isoxazole derivatives, often in aqueous media, which aligns with the principles of sustainable chemistry. nih.govpreprints.org The ultrasound-assisted synthesis of chalcones, which are key precursors to isoxazoles, has been shown to be significantly faster than conventional methods. mdpi.com The subsequent cyclization of these chalcones with hydroxylamine to form isoxazoles can also be accelerated using ultrasound. nih.gov Research has demonstrated that ultrasound can promote multi-component reactions for isoxazole synthesis, offering high efficiency and the use of recyclable catalysts. nih.gov

Table 1: Comparison of Conventional and Ultrasound-Assisted Chalcone Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Stirring | 4 hours | - | mdpi.com |

| Ultrasound Irradiation | 15 minutes | Quantitative | mdpi.comresearchgate.net |

Sustainable Catalysis and Green Solvents:

A significant focus of sustainable synthesis is the replacement of hazardous and non-recyclable catalysts and solvents. researchgate.net Research into the synthesis of isoxazoles has identified several green alternatives. For instance, heteropolyacids have been investigated as reusable catalysts for isoxazole synthesis, offering high yields and selectivity. researchgate.net The use of biodegradable solvents, such as those derived from cellulose, is also a promising area of development for sustainable chemical processes. unimi.it One-pot, multi-component reactions in aqueous media or under solvent-free conditions are increasingly being developed for the synthesis of isoxazole derivatives, further enhancing the environmental friendliness of these processes. nih.govpreprints.org For example, the synthesis of isoxazole-5(4H)-ones has been achieved in high yields and short reaction times using recyclable catalysts and ultrasound irradiation in green solvents. nih.gov

Table 2: Examples of Sustainable Approaches to Isoxazole Synthesis

| Methodology | Key Features | Advantages | Reference |

| Microwave-Assisted One-Pot Synthesis | Three-component coupling-cycloaddition sequence | Reduced reaction time (days to 30 min), minimized side products | organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Use of recyclable catalysts (e.g., itaconic acid, Fe3O4@MAP-SO3H) in aqueous media | High yields (up to 96%), catalyst reusability, short reaction times (10-20 min) | nih.gov |

| Heteropolyacid Catalysis | Use of green and reusable catalysts | Good to excellent yields (90-99%), environmentally friendly | researchgate.net |

While direct and detailed experimental data for the application of these emerging methodologies to the synthesis of this compound remain to be extensively published, the general success of these techniques for the synthesis of structurally related isoxazoles provides a strong foundation for their future application. The continued development of these sustainable approaches is crucial for the environmentally responsible production of novel and valuable chemical compounds.

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Isoxazol 5 Yl Phenol

Reactivity Profiles of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of chemical reactivity in 5-Fluoro-2-(isoxazol-5-yl)phenol. Its acidic proton and the electron-donating nature of the oxygen atom make it susceptible to a range of reactions, including oxidation and substitution.

Phenols are susceptible to oxidation, which can yield a variety of products, including quinones, depending on the oxidant used and the substitution pattern of the aromatic ring. For this compound, oxidation would likely lead to the formation of quinone-type structures. The presence of the fluorine atom and the bulky isoxazole (B147169) substituent will influence the specific products formed. Strong oxidizing agents can lead to complex product mixtures or degradation of the heterocyclic ring.

Table 1: Potential Oxidation Reactions of the Phenolic Moiety

| Oxidizing Agent | Potential Product Type |

|---|---|

| Fremy's salt (Potassium nitrosodisulfonate) | Ortho-quinone derivative |

| Salcomine-O₂ or other metal-salen complexes | Para-quinone derivative (if sterically accessible) |

The oxygen atom of the hydroxyl group can act as a nucleophile, participating in various substitution reactions. These reactions, such as etherification and esterification, are fundamental transformations for modifying the properties of the parent phenol (B47542).

Etherification: In the presence of a base, the phenolic proton can be abstracted to form a more nucleophilic phenoxide ion. This ion can then react with alkyl halides in a Williamson ether synthesis to form the corresponding ether.

Esterification: The phenol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form phenyl esters. This reaction is often catalyzed by an acid or a base.

Reactivity of the Isoxazole Ring System

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. While aromatic, it possesses inherent weaknesses, particularly the N-O bond, which makes it susceptible to reductive cleavage and rearrangement reactions.

The reduction of the isoxazole ring is a well-established transformation that typically proceeds via cleavage of the weak N-O bond. The specific outcome of the reduction is highly dependent on the reducing agent and the reaction conditions. A common outcome is the formation of a β-enaminone, which can exist in equilibrium with its imine tautomer.

Table 2: Representative Reduction Reactions of the Isoxazole Ring

| Reagent/Condition | Intermediate/Product |

|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) | β-Enaminone |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Can lead to further reduction of the enone system |

For this compound, catalytic hydrogenation would be expected to cleave the isoxazole ring to yield the corresponding fluorinated phenolic β-enaminone.

Isoxazoles can undergo ring-opening and rearrangement reactions when subjected to photochemical conditions. Upon irradiation with UV light, the isoxazole ring can rearrange to form a variety of isomers. A common pathway involves the initial formation of a transient azirine intermediate, which can then rearrange to form an oxazole (B20620) or other products. The specific pathway and final products are influenced by the substituents on the isoxazole ring.

Influence of Fluoro-Substitution on Aromatic and Heterocyclic Reactivity

The fluorine atom at the 5-position of the phenolic ring exerts a significant electronic influence on the reactivity of the entire molecule. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also donate electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

In the context of this compound, the fluorine atom's primary effects would be:

Increased Acidity: The strong -I effect of fluorine will stabilize the phenoxide anion, making the phenolic proton more acidic compared to a non-fluorinated analogue.

Modulation of Electrophilic Aromatic Substitution: While the phenol ring is generally activated towards electrophilic substitution by the hydroxyl group, the deactivating -I effect of the fluorine will temper this reactivity. The directing effects of the hydroxyl (ortho, para) and isoxazolyl groups must also be considered for any potential substitution on the aromatic ring.

Systematic Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of this compound is governed by the interplay of its two core structural components: the fluorinated phenol ring and the isoxazole ring. Mechanistic investigations into the transformation pathways of this compound and its analogs reveal a susceptibility to ring-opening reactions of the isoxazole moiety and various transformations involving the phenolic group. A notable and extensively studied parallel is the biotransformation of the structurally related drug, leflunomide (B1674699), into its active metabolite, A77 1726 (teriflunomide), which serves as a key example of isoxazole ring-opening.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is inherently susceptible to cleavage of the weak N-O bond. wikipedia.org This susceptibility drives many of its characteristic chemical transformations. The stability and reaction pathways of the isoxazole ring are influenced by its substituents.

One of the most significant and well-documented transformations of a related isoxazole-containing compound is the in vivo conversion of leflunomide to its active metabolite, teriflunomide (B560168) (A77 1726). nih.govwikipedia.org This biotransformation involves the opening of the isoxazole ring and is crucial for the pharmacological activity of the drug. researchgate.netresearchgate.net While this occurs in a biological system, the underlying chemical principles of isoxazole ring instability are relevant. The process is understood to occur primarily in the gastrointestinal tract and liver. drugbank.comfda.gov Although the precise enzymatic and non-enzymatic contributions are not fully elucidated, the transformation is a consistent and critical metabolic pathway. fda.govresearchgate.net

The reaction involves the cleavage of the N-O bond of the isoxazole ring, leading to the formation of a more stable, open-chain enolic compound. This transformation highlights the inherent reactivity of the isoxazole ring system, a key feature in the chemical behavior of this compound.

| Transformation | Reactant | Product | Description |

| Isoxazole Ring Opening | Leflunomide | A77 1726 (Teriflunomide) | In vivo biotransformation involving the cleavage of the isoxazole N-O bond to form the active metabolite. nih.govwikipedia.org |

Beyond biological systems, the isoxazole ring can undergo various chemical transformations under specific laboratory conditions. These include:

Reductive Ring Opening: In the presence of reducing agents, the N-O bond of the isoxazole ring can be cleaved to yield β-aminoenones.

Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles via an azirine intermediate, a transformation driven by the weak N-O bond. wikipedia.org

Base-Catalyzed Ring Opening: Strong bases can induce the ring opening of isoxazolones, which are related to the isoxazole structure.

Systematic mechanistic investigations into the specific chemical transformations of this compound itself are not extensively detailed in publicly available literature. However, based on the known reactivity of its constituent functional groups and analogs like leflunomide, the following key transformation pathways can be anticipated:

| Reaction Type | Reacting Moiety | Potential Products | Mechanistic Considerations |

| Isoxazole Ring Opening | Isoxazole Ring | Open-chain β-hydroxy-α,β-unsaturated ketone or nitrile derivatives | Can be initiated by acid, base, reducing agents, or photolysis. The specific product depends on the reaction conditions and subsequent workup. |

| Etherification/Esterification | Phenolic Hydroxyl Group | Phenolic ethers or esters | Standard reactions of phenols, potentially catalyzed by acid or base. |

| Electrophilic Aromatic Substitution | Phenol Ring | Substituted phenol derivatives (e.g., halogenation, nitration) | The regioselectivity will be directed by the activating hydroxyl group and the deactivating fluorine and isoxazole substituents. |

Further detailed research, including computational modeling and experimental studies, would be necessary to fully elucidate the specific mechanisms, intermediates, and kinetic and thermodynamic parameters for the chemical transformations of this compound.

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5-Fluoro-2-(isoxazol-5-yl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural confirmation.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to the protons on the phenolic ring, the isoxazole (B147169) ring, and the hydroxyl group.

The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons on the fluorinated benzene (B151609) ring. The protons on the isoxazole ring are also expected to appear as distinct signals. The phenolic proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent used. In related phenylisoxazole structures, the proton on the isoxazole ring typically appears as a singlet around 6.7-6.9 ppm. rsc.org The protons on the phenolic ring would exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the activating hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Phenolic OH) | Variable | Broad Singlet | N/A |

| H (Isoxazole C4) | ~6.8 - 7.0 | Doublet | ~1.8 - 2.0 |

| H (Phenolic Ring) | ~7.0 - 7.5 | Multiplet | Various |

| H (Isoxazole C3) | ~8.4 - 8.6 | Doublet | ~1.8 - 2.0 |

Note: Data are predicted based on general principles and analysis of similar structures. The exact values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show nine distinct signals, one for each carbon atom in its unique electronic environment. The carbon atom bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), appearing as a doublet. The chemical shifts of the aromatic carbons are influenced by the substituents (–OH, –F, and the isoxazole ring). For similar 3-phenylisoxazole (B85705) structures, the isoxazole carbons have been observed at approximately 170 ppm (C5), 163 ppm (C3), and 97-98 ppm (C4). rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (Phenolic Ring) | ~155 - 160 (doublet) |

| C-OH (Phenolic Ring) | ~150 - 155 |

| C-isoxazole (Phenolic Ring) | ~115 - 120 |

| Aromatic CH (Phenolic Ring) | ~110 - 130 |

| C3 (Isoxazole) | ~162 - 164 |

| C4 (Isoxazole) | ~97 - 100 |

| C5 (Isoxazole) | ~169 - 171 |

Note: Data are predicted based on general principles and analysis of similar structures like phenylisoxazoles. rsc.org

Fluorine-19 (¹⁹F) NMR is highly specific for analyzing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In studies of various fluorophenols, the chemical shifts for fluorine atoms on a phenolic ring have been extensively documented, with values often appearing between -110 ppm and -160 ppm relative to a standard. nih.gov For instance, in a study of microbial degradation, the ¹⁹F NMR chemical shift for 2,4,5-trifluorophenol (B1360223) showed a resonance for the F-5 at -143.7 ppm. nih.gov

NMR spectroscopy is a powerful method for monitoring chemical reactions and detecting transient intermediates. researchgate.net By acquiring NMR spectra at various time points during a synthesis, chemists can observe the disappearance of starting material signals and the appearance of product signals. Crucially, short-lived reaction intermediates may also be detected, providing mechanistic insights. While specific literature detailing the use of NMR to detect reaction intermediates in the synthesis of this compound is not available in the provided sources, this technique was instrumental in a study on the biotransformation of fluorophenols, where it was used to identify metabolites like 3-fluorocatechol (B141901) and 2-fluoromuconate formed from 2-fluorophenol. nih.gov This demonstrates the utility of NMR in tracking molecular changes during a reaction process. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. The IR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The isoxazole ring itself has characteristic vibrations, including C=N stretching. Furthermore, a strong absorption band corresponding to the C-F bond stretch would be expected, typically in the 1000-1300 cm⁻¹ region. Data from the related compound 2-chloro-5-fluoro phenol (B47542) shows characteristic bands that support these expected regions. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3600 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C=N Stretch (Isoxazole) | 1600 - 1650 | Medium |

| C-F Stretch | 1000 - 1300 | Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

Note: Data are predicted based on standard IR correlation tables and data from analogous compounds like phenol and substituted fluorophenols. researchgate.netnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The empirical formula for this compound is C₉H₆FNO₂, which corresponds to a molecular weight of approximately 179.15 g/mol . sigmaaldrich.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum gives clues to the molecule's structure. Expected fragmentation could involve the loss of small, stable molecules like CO, HCN, or cleavage of the bond between the phenolic and isoxazole rings.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Empirical Formula | C₉H₆FNO₂ | sigmaaldrich.com |

| Molecular Weight | 179.15 | sigmaaldrich.com |

| Molecular Ion Peak (m/z) | ~179.038 | Predicted |

| Major Fragment Ions (m/z) | Predicted fragments may include those corresponding to the fluorophenol and isoxazole moieties. | N/A |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by measuring its mass with extremely high accuracy. For this compound, HRMS provides an experimental mass value that can be compared against the theoretical exact mass calculated from its elemental composition (C₉H₆FNO₂). sigmaaldrich.com

This technique differentiates between compounds with the same nominal mass by measuring mass to several decimal places, thereby offering unambiguous confirmation of the molecular formula. The analysis involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion. The high resolution of the instrument allows for the differentiation of isobars (ions with the same nominal mass but different elemental compositions). The expected result for the protonated molecule [M+H]⁺ of this compound would be a measured m/z value that closely matches the calculated theoretical value, typically within a few parts per million (ppm), confirming its elemental makeup.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₉H₆FNO₂ |

| Theoretical Monoisotopic Mass | 179.03825 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 180.04553 u |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This classical analytical method is crucial for confirming the empirical formula of a synthesized compound. For this compound, the empirical formula is C₉H₆FNO₂. sigmaaldrich.com

The experimentally determined percentages of carbon, hydrogen, fluorine, and nitrogen are compared with the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

**Table 2: Elemental Analysis Data for this compound (Formula: C₉H₆FNO₂) **

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 60.34 |

| Hydrogen (H) | 3.38 |

| Fluorine (F) | 10.60 |

| Nitrogen (N) | 7.82 |

| Oxygen (O) | 17.86 |

Crystallographic Investigations and Solid State Structural Analysis

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a framework to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. nih.govresearchgate.netsemanticscholar.org For molecules like 5-Fluoro-2-(isoxazol-5-yl)phenol, DFT can be employed to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netsemanticscholar.org

The electronic structure of a molecule governs its chemical reactivity. DFT calculations are used to determine key descriptors that offer a quantitative measure of this reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Other descriptors such as the molecular electrostatic potential (MEP) map can also be generated. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions.

While specific DFT studies on this compound are not extensively detailed in the reviewed literature, the following table illustrates the type of data that would be generated from such an analysis, providing predictive insights into its reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following values are representative examples of data generated in a typical DFT study and are for illustrative purposes only.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 D |

| Ionization Potential | The energy required to remove an electron from the molecule. | 6.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.2 eV |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition state structures. nih.gov By calculating the activation energies (the energy barrier that must be overcome for a reaction to occur), researchers can predict the feasibility and regioselectivity of a given transformation under specific conditions. nih.gov For instance, in the synthesis of related isoxazole (B147169) derivatives, DFT calculations have been used to compare different potential reaction pathways, showing that the experimentally observed product corresponds to the path with the lower activation energy barrier. nih.gov Analysis of Frontier Molecular Orbitals (FMO) and Natural Bond Orbital (NBO) charges in the transition states can further explain the observed regioselectivity. nih.gov

Most organic molecules are not rigid structures and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. Computational methods can generate a potential energy landscape, which maps the energy of the molecule as a function of its geometry, typically by rotating specific single bonds. elifesciences.orgnih.gov This landscape reveals the low-energy, and therefore most populated, conformations in which the molecule is likely to exist. elifesciences.org Identifying the global minimum energy conformation is essential for subsequent studies like molecular docking, as it represents the most probable structure of the molecule.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov

Molecular docking simulations are instrumental in predicting how a small molecule like this compound might interact with a biological target. The process involves placing the ligand into the active site of a macromolecule and calculating a "docking score," which estimates the binding affinity. These simulations also reveal the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For related isoxazole-phenol structures, the isoxazole ring and phenolic hydroxyl group are known to be important for forming hydrogen bonds and other key interactions within protein binding sites.

The table below provides an example of the kind of detailed findings a molecular docking study would yield, identifying the nature of the binding and the key components of the receptor involved.

Table 2: Illustrative Molecular Docking Results (Note: These findings are hypothetical, representing typical output from a docking simulation against an illustrative protein target.)

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Binding Energy | The estimated free energy of binding (ΔG) between the ligand and the protein. | -8.2 kcal/mol |

| Hydrogen Bonds | Key hydrogen bond interactions stabilizing the complex. | Phenolic -OH with Asp120; Isoxazole -N with Ser152 |

| Hydrophobic Interactions | Interactions with nonpolar residues in the binding pocket. | Phenyl ring with Leu80, Val105 |

| π-π Stacking | Stacking interaction between aromatic rings of the ligand and protein. | Isoxazole ring with Phe265 |

| Key Interacting Residues | Amino acid residues in the protein's active site that form significant contacts with the ligand. | Asp120, Ser152, Leu80, Val105, Phe265 |

By combining quantum chemical calculations and molecular modeling, researchers can establish structure-reactivity relationships (SRRs). This involves systematically analyzing how modifications to the molecular structure influence its chemical reactivity or biological activity. For example, computational studies can compare a series of analogues to understand the role of a specific functional group. nih.gov In the case of this compound, theoretical studies could be used to compare its properties against non-fluorinated or differently substituted analogues. This would help to quantify the effect of the fluorine atom and the isoxazole ring on the molecule's electronic properties, conformational preferences, and predicted binding affinity to a given target, thereby guiding the design of new compounds with potentially improved characteristics. nih.gov

Advanced Computational Techniques for Intermolecular Interaction Analysis

To comprehend the supramolecular chemistry of this compound, which dictates its physical properties and crystal packing, it is essential to analyze the intermolecular forces at play. Advanced computational chemistry methods offer profound insights into the nature, strength, and characteristics of these non-covalent interactions. Due to the presence of a hydroxyl group, a fluorine atom, and an isoxazole ring, this molecule can participate in a variety of interactions, including hydrogen bonding and other weaker non-covalent contacts.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.org By identifying bond critical points (BCPs) where the gradient of the electron density is zero, and analyzing the properties at these points, the nature of inter- and intramolecular interactions can be elucidated. researchgate.net

For this compound, QTAIM analysis is instrumental in characterizing the network of intermolecular interactions. The most significant of these is expected to be the hydrogen bond formed between the hydroxyl (O-H) group of one molecule and the nitrogen atom of the isoxazole ring of an adjacent molecule (O-H···N). Other potential, weaker interactions include C-H···O and C-H···F hydrogen bonds. nih.govresearchgate.net

The analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provides a quantitative measure of bond strength and character. A positive Laplacian indicates a closed-shell interaction, typical of hydrogen bonds, while the magnitude of the electron density correlates with the interaction's strength. ijnc.ir

Table 1: Hypothetical QTAIM Parameters for Intermolecular Interactions in a this compound Dimer

| Interaction Type | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) | Estimated Interaction Energy (kcal/mol) |

| O-H···N (isoxazole) | 0.028 | +0.095 | -0.003 | -6.2 |

| C-H···O (phenol) | 0.012 | +0.035 | +0.001 | -1.8 |

| C-H···F | 0.009 | +0.028 | +0.001 | -1.3 |

Disclaimer: This table presents hypothetical data based on established principles of computational chemistry for similar molecular structures, as direct experimental or computational studies on this specific compound were not found in the searched literature.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool that allows for the visualization of non-covalent interactions in three-dimensional space. researchgate.netnih.gov This method is based on the electron density and its reduced density gradient (RDG). The resulting visualization typically uses a color scale to differentiate the nature of the interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, van der Waals-type interactions.

Red surfaces denote repulsive steric clashes.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between two or more molecules into physically meaningful components. nih.gov This allows for a more detailed understanding of the forces driving intermolecular association. A typical EDA scheme partitions the interaction energy into the following terms:

Electrostatic (E_elec): The classical coulombic interaction between the unperturbed charge distributions of the molecules.

Pauli Repulsion (E_Pauli): The purely quantum mechanical repulsive energy arising from the Pauli exclusion principle.

Orbital (E_orb): The stabilizing energy from the mixing of occupied and virtual orbitals, which includes polarization and charge transfer effects.

Dispersion (E_disp): The attractive energy component arising from electron correlation, often referred to as van der Waals forces.

Table 2: Hypothetical Energy Decomposition Analysis for a Hydrogen-Bonded Dimer of this compound

| Energy Component | Energy Contribution (kcal/mol) |

| Electrostatic (E_elec) | -9.2 |

| Pauli Repulsion (E_Pauli) | +7.8 |

| Orbital (E_orb) | -4.5 |

| Dispersion (E_disp) | -2.5 |

| Total Interaction Energy (E_total) | -8.4 |

Disclaimer: This table presents hypothetical data based on established principles of computational chemistry for similar molecular structures, as direct experimental or computational studies on this specific compound were not found in the searched literature.

An in-depth examination of the structure-function relationships of this compound and its derivatives reveals crucial insights into how molecular architecture influences chemical properties and biological interactions. This exploration focuses on the specific roles of substituents on the phenolic and isoxazole rings, the correlation of structural features with molecular interactions, mechanisms of action with biological targets, and principles for designing novel analogues with tailored reactivity and selectivity.

Role of 5 Fluoro 2 Isoxazol 5 Yl Phenol As a Versatile Building Block in Chemical Synthesis

Utility in the Construction of Complex Organic Molecules

The structural framework of 5-Fluoro-2-(isoxazol-5-yl)phenol makes it an adept starting material for the synthesis of complex organic molecules. As an intermediate, its ability to undergo various chemical reactions like coupling and substitution opens pathways for elaborate molecular construction. chemimpex.com The phenol (B47542) moiety provides a reactive handle for introducing new substituents or for linking the molecule to other scaffolds.

The isoxazole (B147169) ring is a stable aromatic heterocycle that can be carried through multi-step synthetic sequences. Research on related isoxazole-containing compounds demonstrates their role as versatile precursors for other molecular structures, such as γ-amino alcohols and 1,3-dicarbonyl compounds, through ring-opening reactions. lifechemicals.com This latent functionality within the isoxazole core of this compound adds to its strategic value in synthetic planning, allowing for the generation of acyclic fragments from a cyclic precursor when desired.

Applications in the Synthesis of Hybrid Heterocyclic Systems

Hybrid heterocyclic systems, which contain two or more distinct heterocyclic rings, are a major focus in medicinal chemistry for the development of novel therapeutic agents. This compound is an ideal precursor for such molecules, combining a phenol, an isoxazole, and a fluorinated benzene (B151609) ring in one compact unit.

Synthetic strategies often involve the functionalization of the phenol group to link it to another heterocyclic system. For example, studies have shown the successful synthesis of hybrid molecules incorporating both isoxazole and indole (B1671886) rings, which have demonstrated potent biological activity. nih.gov Similarly, isoxazole moieties have been successfully conjugated with nucleoside analogues like 2'-deoxyuridine (B118206) to create antiviral agents. nih.gov Following these established principles, this compound can serve as the isoxazole-containing fragment in the construction of new hybrid systems with potential applications in drug discovery.

Contribution to the Development of Chemical Probes and Reagents

The development of novel chemical probes and reagents is essential for advancing biological and chemical research. The inherent properties of this compound make it a candidate for such applications. Isoxazole derivatives have been investigated for their use as fluorescent sensors, a key tool in molecular imaging and diagnostics. lifechemicals.com

The structure of this compound can be chemically modified to create targeted probes. For instance, the phenolic hydroxyl group can be used as an attachment point for reporter groups (e.g., fluorophores) or for linker chains that connect to biomolecules. The fluorinated phenyl-isoxazole core can provide a stable and recognizable scaffold for molecular recognition experiments, contributing to the study of enzyme inhibition and receptor interactions. chemimpex.com

Precursor in Academic Research for Advanced Material Science Applications (e.g., novel coatings, polymers)

In the field of material science, there is a continuous search for new monomers and precursors that can be used to create polymers and materials with enhanced properties. Research into related fluorinated phenol compounds suggests their potential in creating advanced materials, such as polymers with improved thermal stability and chemical resistance. chemimpex.com

The inclusion of this compound into a polymer backbone could impart several desirable characteristics.

Thermal Stability: The aromatic nature of both the phenyl and isoxazole rings contributes to a rigid and stable molecular structure.

Chemical Resistance: The strong carbon-fluorine bond is known to enhance chemical and metabolic stability.

Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, which is advantageous for microelectronics.

Its bifunctional nature (phenol for polymerization and the pendant fluoro-isoxazolyl group for modifying material properties) makes it an interesting subject for academic research in the synthesis of novel high-performance coatings and specialty polymers.

Intermediate in Academic Research for Agrochemical Development (e.g., pest control compositions)

The isoxazole heterocycle is a well-established pharmacophore in the agrochemical industry. nih.gov Derivatives of this ring system are found in commercial fungicides and insecticides. clockss.org this compound serves as a key intermediate in the synthesis of new agrochemical candidates. chemimpex.com Its structure combines the proven efficacy of the isoxazole ring with a fluorinated phenol, a common motif in modern pesticide design that can enhance biological activity and metabolic stability.

Research in this area focuses on using this phenol as a starting point to synthesize a library of related compounds, which are then screened for herbicidal, fungicidal, or insecticidal properties. The general synthetic route involves the modification of the phenolic -OH group to generate ethers or esters, leading to a diverse range of potential crop protection agents.

| Application Area | Role of Isoxazole Moiety |

| Fungicides | Core structural component of active ingredients. nih.gov |

| Insecticides | Known to exhibit insecticidal properties. clockss.org |

| Herbicides | Used in the formulation of various herbicides. chemimpex.com |

Reagent in Analytical Chemistry Research for Enhanced Detection Methodologies

In analytical chemistry, reagents are often required to improve the detection and quantification of specific analytes, particularly in complex mixtures. The isomer 4-Fluoro-2-(isoxazol-5-yl)phenol is noted for its employment as a reagent in various analytical techniques. chemimpex.com This application is based on its ability to react selectively with target molecules, rendering them more easily detectable by methods such as chromatography or spectroscopy.

This compound can function as a derivatizing agent. The phenolic group can react with specific functional groups on an analyte, attaching the fluoro-phenylisoxazole tag. This can enhance the analyte's volatility for gas chromatography or its molar absorptivity for UV-Vis detection in liquid chromatography, thereby improving the sensitivity and selectivity of the analytical method. chemimpex.com

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(isoxazol-5-yl)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling 5-fluorophenol derivatives with functionalized isoxazole precursors via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .

- Solvent systems : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Temperature control : Reactions typically proceed at 80–100°C for 12–24 hours, monitored by TLC or HPLC.

- Yield improvement : Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >70% purity. For example, yields of 68–69% were reported for analogous isoxazole-phenol derivatives under similar conditions .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR spectroscopy : Confirm aromatic proton environments (¹H NMR: δ 6.8–7.5 ppm for phenol and isoxazole protons) and fluorine coupling patterns (¹⁹F NMR: δ -110 to -120 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system with β ≈ 100.5°, as seen in structurally similar oxazole derivatives ).

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 325.0 observed in analogous compounds ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to GHS hazard classifications:

- Acute toxicity (H302) : Use fume hoods and PPE (gloves, lab coats) to avoid ingestion .

- Skin/eye irritation (H315, H319) : Immediate rinsing with water for 15 minutes if exposed .

- Respiratory tract irritation (H335) : Monitor airborne concentrations with gas detectors.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies via:

- Dose-response studies : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Cellular context : Validate assays in distinct cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific interactions.

- Metabolic stability : Use liver microsomes or CYP450 inhibitors to assess compound degradation .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Employ:

- Docking simulations : Map interactions with target proteins (e.g., influenza M2 proton channels for antiviral studies ).

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity .

- Molecular dynamics : Simulate ligand-protein stability over 50–100 ns trajectories to identify critical binding residues.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability testing guidelines:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- pH sensitivity : Assess solubility and degradation in buffers (pH 3–9) via HPLC-UV at 254 nm .

- Long-term stability : Monitor purity over 6–12 months using accelerated aging studies (40°C/75% RH).

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Utilize:

- HPLC-MS/MS : Detect impurities at ppm levels with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) .

- ICP-OES : Screen for heavy metal contaminants (e.g., Pd residues from synthesis) .

- FTIR spectroscopy : Identify carbonyl or hydroxyl degradation byproducts (e.g., peaks at 1700 cm⁻¹ for ketones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.